molecular formula C21H22O4 B190651 Bavachinin CAS No. 19879-30-2

Bavachinin

Cat. No.: B190651
CAS No.: 19879-30-2
M. Wt: 338.4 g/mol
InChI Key: VOCGSQHKPZSIKB-FQEVSTJZSA-N
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Scientific Research Applications

Bavachinin A has a wide range of scientific research applications:

Mechanism of Action

Bavachinin is a natural bioactive flavanone, primarily found in the Chinese herb Fructus Psoraleae . It exhibits numerous pharmacological effects, including anti-cancer, anti-inflammation, anti-oxidation, anti-bacterial, anti-viral, and immunomodulatory properties .

Target of Action

This compound primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), which belong to the nuclear receptor superfamily that function as ligand-inducible transcription factors . It acts as a novel natural pan-PPAR agonist . It also has the highest binding energy with PPARG .

Mode of Action

This compound interacts with its targets, the PPARs, inducing transcriptional activity . It occupies a novel alternative binding site in addition to the canonical site of synthetic agonists of PPAR .

Biochemical Pathways

This compound primarily affects the PI3K/AKT signaling pathway . It promotes the expression of PPARG at both the mRNA level and protein level . It also inhibits the activation of the NF-κB signaling pathway, PI3k/AKT signaling pathway, and MAPK signaling pathway .

Pharmacokinetics

This compound undergoes metabolism and disposition by Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs) . It is also a potent non-selective inhibitor against several CYPs and UGTs .

Result of Action

This compound exhibits glucose-lowering properties without inducing weight gain and hepatotoxicity . It synergizes with thiazolidinediones, which are synthetic PPAR-γ agonists, and fibrates, which are PPAR-α agonists, to lower glucose and triacylglycerol levels . In the context of Rheumatoid Arthritis (RA), this compound inhibits the proliferation, migration, and production of inflammatory cytokines in MH7A cells, as well as cell apoptosis . In vivo, it alleviates joint injury and inflammatory response in collagen‐induced arthritis (CIA) mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various factors. For instance, its metabolism shows marked species difference . Furthermore, the environment within the body, such as the presence of other drugs, can affect the action of this compound. For example, it synergizes with certain synthetic PPAR agonists .

Safety and Hazards

Bavachinin is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bavachinin A can be synthesized through various chemical reactions. One common method involves the cyclization of 2-amino-4-methoxybenzoic acid through esterification, bromination, Suzuki coupling reaction, and alkaline hydrolysis . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound A often involves the extraction of the compound from the seeds of Psoralea corylifolia. The seeds are dried and subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound A in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bavachinin A undergoes various chemical reactions, including:

    Oxidation: this compound A can be oxidized to form different metabolites.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound A can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound A, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

Bavachinin A is unique due to its broad spectrum of biological activities and its ability to act on multiple molecular targets. Similar compounds include:

This compound A stands out due to its potent pan-PPAR agonist activity and its ability to synergize with synthetic PPAR agonists, enhancing their efficacy while reducing toxicity .

Properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGSQHKPZSIKB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19879-30-2
Record name Bavachinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19879-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bavachinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19879-30-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAVACHININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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